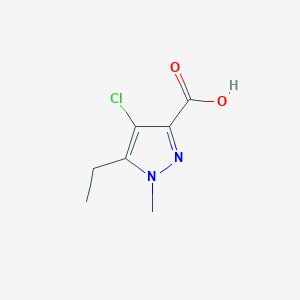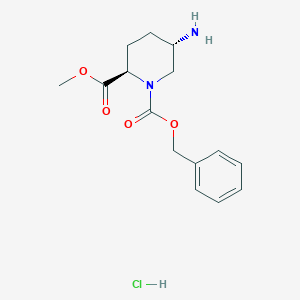![molecular formula C13H11N3S B14037555 Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- consists of a thiazole ring fused to a pyridine ring, with an amine group at the 2-position, a methyl group at the 7-position, and a phenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-b]pyridine derivative along with other by-products. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- involves its interaction with various molecular targets and pathways. For instance, some derivatives of thiazolo[4,5-b]pyridines have been shown to exhibit strong PI3kα inhibitory activity, which is crucial for their antitumor effects . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their wide range of pharmacological effects.
Thiazolo[5,4-b]pyridines: These compounds have a similar fused ring structure and exhibit strong PI3kα inhibitory activity.
The uniqueness of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H11N3S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
7-methyl-N-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3S/c1-9-7-8-14-12-11(9)17-13(16-12)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
InChI-Schlüssel |
WNYRHLBBHUHEDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1)N=C(S2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)

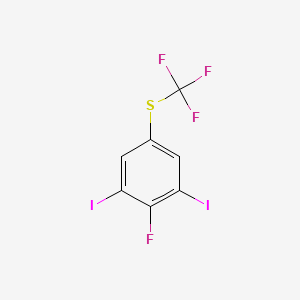
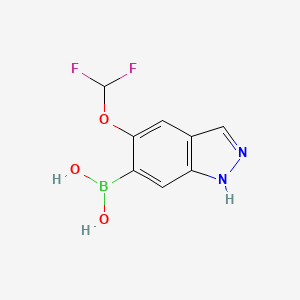
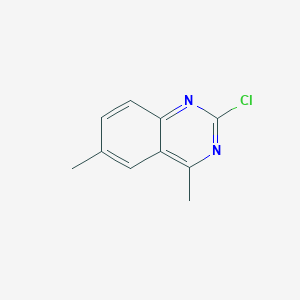
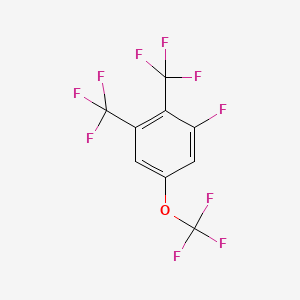
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)
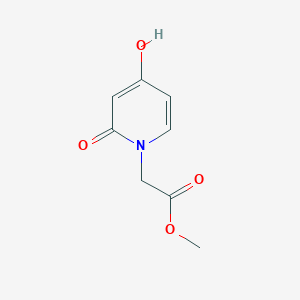
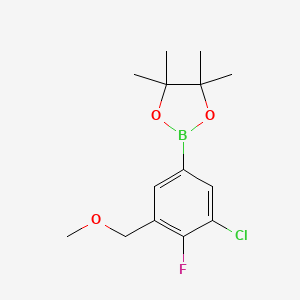
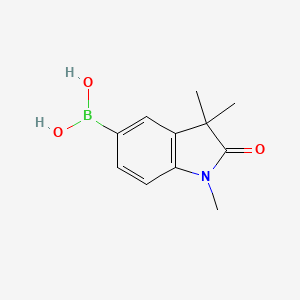
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
